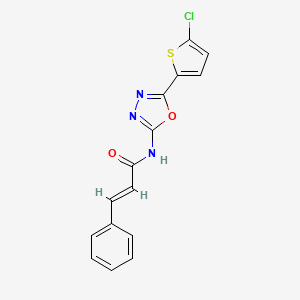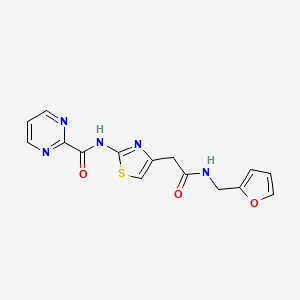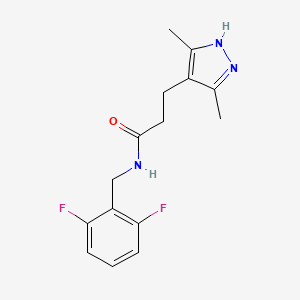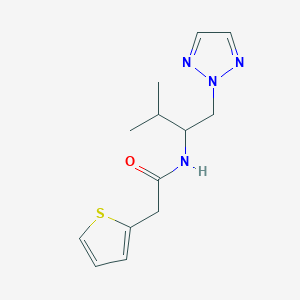
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a complex organic compound that contains several functional groups, including a chlorothiophene, an oxadiazole, and a cinnamamide . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chlorothiophene, an oxadiazole, and a cinnamamide . These groups would likely confer a planar geometry to the molecule, which could be important for interactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chlorothiophene could increase its lipophilicity, while the amide could form hydrogen bonds .Scientific Research Applications
Anticancer Activity
A study identified a compound closely related to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide as a novel apoptosis inducer with good activity against several breast and colorectal cancer cell lines. This compound caused cell cycle arrest and induced apoptosis in T47D cells, highlighting its potential as an anticancer agent. The molecular target was identified as TIP47, an IGF II receptor-binding protein, suggesting a specific pathway through which these compounds might exert their effects (Zhang et al., 2005).
Antifungal and Insecticidal Activities
A series of compounds including isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives showed significant in vivo antifungal activities against Pseudoperonspera cubensis, with one compound demonstrating an inhibition rate of 100% at 100 μg/mL. These compounds were also found to trigger defense-related gene expression in plants, suggesting their dual role as fungicides and plant immune system activators (Chen et al., 2019).
Antibacterial Activity
Novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity, showing significant antibacterial and moderate antifungal activities. These compounds, synthesized from cinnamic acid derivatives, exhibited potent effects against Staphylococcus aureus and Bacillus subtilis, indicating their potential use as antimicrobial agents (Chawla et al., 2010).
Antitubercular Agents
Research into pyrrolyl 1,3,4-oxadiazole benzothioate derivatives aimed at synthesizing novel compounds as antitubercular agents. Preliminary results showed moderate to good antitubercular activity, and pharmacophore hypothesis along with Surflex-Docking studies helped in understanding the structure-activity relationship, indicating the potential of these compounds in developing new antitubercular drugs (Joshi et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
(E)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-8-7-11(22-12)14-18-19-15(21-14)17-13(20)9-6-10-4-2-1-3-5-10/h1-9H,(H,17,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBLAESNPFFOSB-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2935369.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2935374.png)


![1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2935380.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2935383.png)
![N-(2,6-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2935384.png)
![ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2935386.png)

